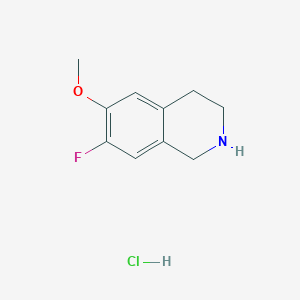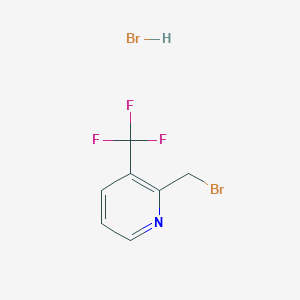![molecular formula C8H4ClF3N2 B1448358 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1075753-27-3](/img/structure/B1448358.png)
2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Overview
Description
2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 1075753-27-3 . It has a molecular weight of 220.58 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Synthesis and Molecular Properties
2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole serves as a key intermediate in the synthesis of various imidazole derivatives with potential applications in medicinal chemistry. For instance, its derivatives have been explored for their antimicrobial properties, with certain chloro, bromo, and nitro substituted imidazolyl azetidinones and triazoles demonstrating significant activity against bacterial and fungal strains (Rekha et al., 2019). The compound's role in the microwave-assisted synthesis of benzimidazole derivatives featuring a 1,2,4-triazole ring highlights its utility in creating compounds with good lipase inhibition and antioxidant activities (Menteşe et al., 2013).
Antitumor Evaluation and QSAR Studies
The antitumor potential of this compound derivatives has been assessed, with some compounds exhibiting notable cytotoxic activity against various cancer cell lines. Quantitative Structure–Activity Relationship (QSAR) studies further enhance the understanding of the relationship between chemical structure and biological activity, aiding in the design of more effective antitumor agents (Tomorowicz et al., 2020).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal applications of this compound derivatives continues to reveal promising results. Some derivatives have shown promising antimicrobial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal activity against Mycobacterium tuberculosis, highlighting their potential in addressing resistant microbial strains (Jadhav et al., 2009).
Nonlinear Optical (NLO) Materials
The synthesis and characterization of compounds derived from this compound have shown that these materials possess significant non-linear optical (NLO) properties. This makes them suitable candidates for applications in NLO devices, contributing to advancements in photonic and optoelectronic technologies (Manikandan et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazoles and benzimidazoles are known to be present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . They play critical roles in many physiological functions .
Mode of Action
It is known that fluorinated imidazoles and benzimidazoles can have remarkable catalytic effects on many organic reactions . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It is known that imidazoles and benzimidazoles can affect a variety of biochemical pathways due to their presence in many biologically active molecules .
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the bond strength and decrease bond length, which may influence the pharmacokinetic properties of the compound .
Result of Action
It is known that fluorinated imidazoles and benzimidazoles can have significant effects on many organic reactions .
Action Environment
It is known that the trifluoromethyl group can enhance the bond strength and decrease bond length, which may influence the stability of the compound .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDQLFANQXPHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)
![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)


![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)
![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)

![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)
